SLAP HydroPyrrolopyrazine Reagent
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Overview
Description
SLAP HydroPyrrolopyrazine Reagent, also known as (S)- (1- ( (Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamine, is a silicon amine protocol reagent. It is used in conjunction with aldehydes and ketones to form N-unprotected piperazines via photocatalytic cross-coupling. This reagent was introduced as a tin-free alternative to SnAP (tin amine protocol) reagents for piperazine synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
SLAP HydroPyrrolopyrazine Reagent is synthesized through the silicon amine protocol. The process involves the reaction of aldehydes and ketones with the reagent under photocatalytic conditions using Ir[(ppy)2dtbbpy]PF6 as a catalyst. This blue light-promoted process tolerates a wide range of heteroaromatic, aromatic, and aliphatic aldehydes .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The reagent is typically stored at -20°C to maintain its stability and effectiveness .
Chemical Reactions Analysis
Types of Reactions
SLAP HydroPyrrolopyrazine Reagent primarily undergoes substitution reactions. It forms N-unprotected piperazines through photocatalytic cross-coupling with aldehydes and ketones .
Common Reagents and Conditions
The common reagents used in these reactions include aldehydes, ketones, and the photocatalyst Ir[(ppy)2dtbbpy]PF6. The reactions are carried out under blue light to promote the cross-coupling process .
Major Products
The major products formed from these reactions are N-unprotected piperazines. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
SLAP HydroPyrrolopyrazine Reagent has a wide range of applications in scientific research:
Mechanism of Action
SLAP HydroPyrrolopyrazine Reagent exerts its effects through a photocatalytic cross-coupling mechanism. The reagent reacts with aldehydes and ketones in the presence of the photocatalyst Ir[(ppy)2dtbbpy]PF6 under blue light. This process forms N-unprotected piperazines by facilitating the formation of carbon-nitrogen bonds .
Comparison with Similar Compounds
SLAP HydroPyrrolopyrazine Reagent is unique due to its tin-free nature, making it a safer alternative to SnAP reagents. Similar compounds include:
SnAP Reagents: Tin amine protocol reagents used for similar piperazine synthesis but involve tin, which can be toxic.
SLAP HydroPyridopyrazine Reagent: Another silicon amine protocol reagent used for similar applications.
SLAP HydroQuinoxaline Reagent: Used for the synthesis of quinoxaline derivatives.
This compound stands out due to its broad tolerance for various aldehydes and ketones and its safer, tin-free composition .
Properties
Molecular Formula |
C9H22N2Si |
---|---|
Molecular Weight |
186.37 g/mol |
IUPAC Name |
[(2S)-1-(trimethylsilylmethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H22N2Si/c1-12(2,3)8-11-6-4-5-9(11)7-10/h9H,4-8,10H2,1-3H3/t9-/m0/s1 |
InChI Key |
ZRRYXCIPRFOJCJ-VIFPVBQESA-N |
Isomeric SMILES |
C[Si](C)(C)CN1CCC[C@H]1CN |
Canonical SMILES |
C[Si](C)(C)CN1CCCC1CN |
Origin of Product |
United States |
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